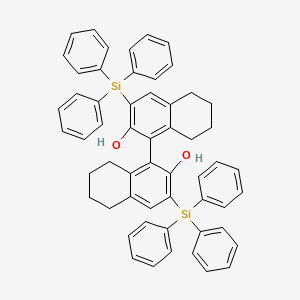

(R)-3,3'-Bis(triphenylsilyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol, 98% (99% ee)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organosilicon compound. Organosilicon compounds are those where carbon and silicon atoms are covalently bonded . They are often used in organic synthesis and materials science .

Synthesis Analysis

While specific synthesis methods for this compound were not found, organosilicon compounds are generally synthesized through various methods, including the Grignard reaction . The Grignard reaction involves the reaction of an organohalide, R-X, with magnesium metal, Mg, in an ether solvent .Molecular Structure Analysis

The molecular structure of organosilicon compounds can vary widely depending on the specific compound. They can range from simple linear or cyclic structures to more complex three-dimensional structures .Chemical Reactions Analysis

Organosilicon compounds can undergo a variety of chemical reactions. For example, they can participate in addition reactions, substitution reactions, and oxidation-reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds can vary widely depending on their specific structure. They can range from volatile liquids to high-melting solids, and their reactivity can also vary widely .科学的研究の応用

Optoelectronic Materials for OLEDs

Arylsilanes and siloxanes, which include bis-triphenylsilyl compounds, have been extensively studied as components of Organic Light Emitting Diodes (OLEDs). They are used in the light-emitting layer and other functional layers within the OLED architecture .

Fluorophore Emitters

These compounds can be used as fluorophore emitters in OLEDs. Fluorophore emitters are responsible for the emission of light in the visible spectrum .

Hosts for Phosphor Emitters

Bis-triphenylsilyl compounds can also act as hosts for phosphor emitters in OLEDs. Phosphor emitters are materials that emit light due to phosphorescence .

Hole and Exciton Blocking Materials

These compounds can be used as hole and exciton blocking materials in OLEDs. These materials prevent the movement of holes and excitons (bound states of electrons and electron holes) to help improve the efficiency of the device .

Electron and Hole Transporting Materials

Bis-triphenylsilyl compounds can be used as electron and hole transporting materials in OLEDs. These materials facilitate the movement of electrons and holes, which is crucial for the operation of the device .

Organic Electronic Devices

Bis-triphenylsilyl compounds have applications in organic electronic devices. They can be used as a host material, electron transport material, or hole transport material in these devices .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2-hydroxy-3-triphenylsilyl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-triphenylsilyl-5,6,7,8-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H50O2Si2/c57-55-51(59(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)58)60(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-18,25-36,39-40,57-58H,19-24,37-38H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSXPYRMNPFQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=C(C=C2C1)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=C7CCCCC7=CC(=C6O)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H50O2Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(triphenylsilyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)

![[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)](/img/structure/B6301771.png)

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)